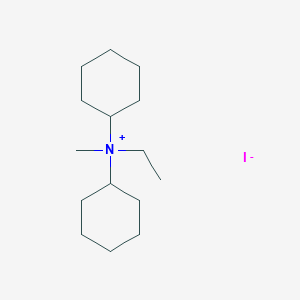

Dicyclohexylethylmethylammonium iodide

Description

Contextualization within Quaternary Ammonium (B1175870) Salt Chemistry and its Historical Academic Trajectories

Quaternary ammonium compounds (QACs), characterized by a central positively charged nitrogen atom bonded to four organic groups, have a rich history in chemical science. nih.gov Their development has progressed through several generations, each marked by enhancements in properties like biocidal activity and reduced toxicity. The synthesis of QACs is typically achieved through the alkylation of tertiary amines with alkyl halides or other alkylating agents. mst.dk

Dicyclohexylethylmethylammonium iodide fits within this broad class of compounds as a synthetic, organically tetrasubstituted ammonium salt. mst.dk A defining feature of many QACs is the presence of a long-chain hydrophobic alkyl group, which contributes to their surfactant properties. mst.dk The two cyclohexyl groups in this compound provide significant hydrophobicity, influencing its solubility and interaction with nonpolar environments. As the molecular weight and the size of the alkyl chains on a QAC increase, its solubility in polar solvents like water tends to decrease, while its solubility in non-polar organic solvents increases. mst.dk

Foundational Research Questions Pertaining to Its Chemical Functionality and Reactivity

The specific structure of this compound raises several key research questions that drive its investigation. The presence of the bulky cyclohexyl groups, in combination with the smaller ethyl and methyl groups, creates a unique steric and electronic environment around the cationic nitrogen center. This asymmetry is of fundamental interest in understanding how the structure of a QAC influences its function.

A primary area of inquiry is its efficacy as a phase transfer catalyst . Quaternary ammonium salts are known to facilitate reactions between reactants in immiscible phases, such as an aqueous and an organic phase, by transporting one reactant across the phase boundary. The key research question here is how the lipophilicity conferred by the dicyclohexyl groups affects its ability to shuttle anions between phases and, consequently, its catalytic efficiency in various organic reactions.

Another significant research avenue is its potential as an antimicrobial agent . The cationic nature of QACs allows them to interact with and disrupt the negatively charged cell membranes of bacteria and fungi, leading to cell death. researchgate.net Research is focused on determining the spectrum of antimicrobial activity of this compound against various pathogens and understanding how its specific alkyl configuration influences its potency and mechanism of action. The optimal alkyl chain length for antimicrobial activity often varies depending on the target microorganism. researchgate.net

Overview of Key Academic Disciplines Engaging with this compound

The distinct properties of this compound make it a compound of interest across several academic disciplines:

Organic and Synthetic Chemistry : Researchers in this field are interested in the synthesis of novel QACs and their application as catalysts. The study of this compound as a phase transfer catalyst for promoting organic reactions is a key focus. nih.gov

Medicinal Chemistry and Pharmacology : The exploration of new antimicrobial agents is a critical area of research. researchgate.net Scientists in these disciplines investigate the antibacterial and antifungal properties of compounds like this compound, aiming to develop new therapeutics to combat infectious diseases. semanticscholar.org

Materials Science : QACs are utilized in the development of antimicrobial coatings and materials. The incorporation of this compound into polymers or onto surfaces to impart antimicrobial properties is an area of active investigation.

Industrial and Environmental Chemistry : The surfactant properties of QACs are relevant in various industrial processes. mst.dk Furthermore, understanding the environmental fate and impact of such compounds is a crucial aspect of green chemistry and environmental science.

Data and Properties

Chemical Identity

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₅H₃₀IN |

| General Class | Quaternary Ammonium Salt |

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Appearance | Likely a white to off-white crystalline powder. mst.dk |

| Solubility in Water | Expected to have low solubility due to the large hydrophobic cyclohexyl groups. mst.dk |

| Solubility in Organic Solvents | Expected to be soluble in non-polar organic solvents. mst.dk |

| Stability | Generally stable under normal conditions, but may be sensitive to light. |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

73680-46-3 |

|---|---|

Molecular Formula |

C15H30IN |

Molecular Weight |

351.31 g/mol |

IUPAC Name |

dicyclohexyl-ethyl-methylazanium;iodide |

InChI |

InChI=1S/C15H30N.HI/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h14-15H,3-13H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

FABONUUOISOFLM-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(C1CCCCC1)C2CCCCC2.[I-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations for Dicyclohexylethylmethylammonium Iodide

Strategies for Carbon-Heteroatom Bond Formation in Quaternization Reactions

The quaternization of N,N-dicyclohexylethylamine with methyl iodide to form Dicyclohexylethylmethylammonium iodide is a classic example of the Menshutkin reaction. rsc.orgtue.nl This reaction involves the nucleophilic attack of the tertiary amine's lone pair of electrons on the electrophilic methyl group of methyl iodide, leading to the formation of a new carbon-nitrogen bond and the displacement of the iodide ion. tue.nl

Alkylation Pathways and Kinetic Considerations in its Synthesis

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction rate is dependent on the concentrations of both the tertiary amine (N,N-dicyclohexylethylamine) and the alkylating agent (methyl iodide). tue.nl The kinetics of this reaction are significantly influenced by the steric bulk of the reactants.

Due to the presence of two bulky cyclohexyl groups and an ethyl group on the nitrogen atom, the approach of the methyl iodide to the nitrogen's lone pair is sterically hindered. This hindrance leads to a slower reaction rate compared to less sterically congested tertiary amines. The reaction is typically second-order, and the rate constant can be determined by monitoring the disappearance of reactants or the formation of the product over time. d-nb.info

Representative Kinetic Data for the Synthesis of this compound

| Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Acetonitrile (B52724) | 25 | 1.5 x 10⁻⁵ | 65 |

| Acetone | 25 | 8.0 x 10⁻⁶ | 68 |

| Methanol | 25 | 2.5 x 10⁻⁶ | 72 |

| Dichloromethane | 25 | 5.0 x 10⁻⁶ | 70 |

Note: The data in this table are representative values based on trends observed for sterically hindered amines and are intended for illustrative purposes.

Influence of Steric and Electronic Factors on Synthetic Outcomes

The steric hindrance provided by the two cyclohexyl groups and the ethyl group in N,N-dicyclohexylethylamine is the most dominant factor influencing the synthetic outcome. This steric bulk significantly slows down the rate of the SN2 reaction. The large cone angle of the dicyclohexylethylamino group makes it a weaker nucleophile compared to less hindered amines like triethylamine.

Electronically, the alkyl groups (cyclohexyl and ethyl) are electron-donating, which slightly increases the nucleophilicity of the nitrogen atom. However, this electronic effect is largely overshadowed by the overwhelming steric hindrance. The choice of the alkylating agent is also crucial; methyl iodide is an excellent choice due to the small size of the methyl group and the good leaving group ability of the iodide ion. wikipedia.org

Exploration of Novel Synthetic Approaches

To overcome the challenges associated with the synthesis of sterically hindered quaternary ammonium (B1175870) salts, researchers have explored novel synthetic methodologies.

Solid-State Synthesis Innovations for Quaternary Ammonium Salts

Solid-state synthesis, particularly through mechanochemistry, offers a solvent-free and often more efficient alternative for the preparation of quaternary ammonium salts. uach.mx This technique involves the grinding or milling of solid reactants, which can lead to the formation of the desired product without the need for a solvent. uach.mx

Microwave-Assisted Synthetic Protocols in Research Environments

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, including the quaternization of tertiary amines. researchgate.netat.ua Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. nih.gov The rapid and uniform heating provided by microwaves can overcome the activation energy barrier of the reaction more efficiently than conventional heating methods. erowid.org

In the synthesis of this compound, a mixture of N,N-dicyclohexylethylamine and methyl iodide in a suitable microwave-absorbing solvent (or even under solvent-free conditions) can be subjected to microwave irradiation. google.com This would likely lead to a significant acceleration of the reaction, even with the sterically hindered substrate.

Typical Conditions for Microwave-Assisted Synthesis of a Quaternary Ammonium Iodide

| Parameter | Value |

| Reactants | N,N-Dicyclohexylethylamine, Methyl Iodide |

| Solvent | Acetonitrile (or solvent-free) |

| Microwave Power | 100-300 W |

| Temperature | 100-150 °C |

| Reaction Time | 5-15 minutes |

| Yield | >90% (expected) |

Note: The data in this table are representative values based on general protocols for microwave-assisted quaternization and are intended for illustrative purposes.

Catalyst-Free Quaternization Methodologies

The synthesis of this compound from its tertiary amine precursor, dicyclohexylmethylamine, and an alkylating agent, ethyl iodide, is classically achieved through a catalyst-free quaternization process known as the Menshutkin reaction. wikipedia.org This reaction, first described by Nikolai Menshutkin in 1890, involves the direct alkylation of a tertiary amine to form a quaternary ammonium salt. wikipedia.org It remains a fundamental and widely utilized method for the preparation of this class of compounds in academic and industrial settings. wikipedia.org

The underlying mechanism of the Menshutkin reaction is a bimolecular nucleophilic substitution (SN2) pathway. nih.gov In this process, the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-halogen bond, with the halide departing as a leaving group. For the synthesis of this compound, the lone pair of electrons on the nitrogen of dicyclohexylmethylamine attacks the ethyl group of ethyl iodide, displacing the iodide ion and forming the quaternary ammonium cation. Alkyl iodides are recognized as superior alkylating agents for this reaction compared to bromides or chlorides, owing to the lower bond energy of the carbon-iodine bond, which makes the iodide a better leaving group. wikipedia.org

The rate and efficiency of this catalyst-free quaternization are significantly influenced by several factors, including the solvent, temperature, and the steric nature of the reactants. dtic.mil The choice of solvent is particularly critical. The reaction involves the conversion of neutral reactants into charged ionic products, a process that is generally favored in polar solvents which can stabilize the charged transition state and the final ionic products. wikipedia.orgresearchgate.net Research on analogous quaternization reactions, such as the reaction of tributylamine (B1682462) with butyl iodide, provides insight into the profound effect of the solvent environment. researchgate.net

| Solvent | Type | Relative Rate Constant (k) |

|---|---|---|

| Acetonitrile | Aprotic | High |

| Dimethyl Sulfoxide (DMSO) | Aprotic | Very High |

| Ethanol (B145695) | Protic | Moderate |

| Methanol | Protic | Moderate-High |

| Acetone | Aprotic | Moderate |

| Benzene (B151609) | Aprotic (Non-polar) | Very Low |

| 1-Octanol | Protic | Low |

As the table illustrates, dipolar aprotic solvents like DMSO and acetonitrile are highly effective at promoting the reaction. researchgate.net Protic solvents such as alcohols are also suitable, while non-polar solvents like benzene result in significantly slower reaction rates. researchgate.net In some cases, conducting the reaction in solvents with a relatively low dielectric constant can lead to the direct precipitation of the quaternary ammonium salt product, which can greatly simplify its purification and isolation. nih.gov

Purification and Isolation Techniques in Academic Research Settings for Compound Purity

Following the synthesis, achieving a high degree of purity for this compound is paramount for its use in academic research. The purity of quaternary ammonium compounds is particularly important as residual starting materials or by-products can interfere with subsequent applications or characterization studies. alfa-chemistry.com A multi-step approach involving precipitation, washing, and rigorous purification methods like chromatography and recrystallization is typically employed to obtain research-grade material.

Initial isolation often involves precipitating the product from the reaction mixture. This can be achieved by cooling the reaction or by adding a low-polarity "anti-solvent" such as diethyl ether or hexane (B92381), in which the ionic product is insoluble. nih.govacs.org The crude solid is then collected by filtration and subjected to thorough washing with a volatile organic solvent to remove unreacted starting materials and soluble impurities. google.comnih.gov Solvents like diethyl ether, ethyl acetate, and hexane are commonly used for this washing step. acs.orgmdpi.com

Chromatographic Separations for Analytical Purity Assessment in Synthetic Studies

To assess the purity of the synthesized this compound and to quantify any impurities, High-Performance Liquid Chromatography (HPLC) is a powerful and frequently used analytical technique. rsc.orgnih.gov Given the ionic and non-volatile nature of quaternary ammonium salts, reverse-phase HPLC is the most common mode of separation. nih.gov

In a typical setup, a C18 (octadecylsilyl) stationary phase is used. chromforum.org The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. rsc.orgchromforum.org Due to the permanent positive charge on the quaternary ammonium cation, its interaction with the non-polar stationary phase can be weak, leading to poor retention. To overcome this, an ion-pairing agent (e.g., heptafluorobutyric acid or an alkyl sulfonate) or an electrolyte (e.g., sodium acetate) is often added to the mobile phase. nih.govchromforum.org The ion-pairing agent forms a neutral complex with the cation, enhancing its retention on the column, while a background electrolyte can help normalize retention behavior. nih.govchromforum.org

Detection is commonly performed using a UV detector, as many quaternary ammonium compounds, particularly those with aromatic rings, absorb UV light. nih.gov For compounds lacking a strong chromophore, alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. For definitive identification and structural confirmation, coupling the HPLC system to a mass spectrometer (LC-MS) is the method of choice. rsc.orgnih.gov

| Parameter | Typical Specification | Reference |

|---|---|---|

| Technique | Reverse-Phase HPLC | nih.gov |

| Stationary Phase (Column) | C18 (e.g., Thermo Aquasil C18) or specialized columns (e.g., CAPCELL PAK CR) | rsc.orgchromforum.org |

| Mobile Phase | Acetonitrile / Aqueous Buffer (e.g., Ammonium Formate, Acetate) | rsc.orgchromforum.org |

| Additives | Ion-pairing agents or background electrolytes | nih.govchromforum.org |

| Detection | Diode Array (UV), Mass Spectrometry (MS), ELSD, CAD | nih.govnih.gov |

Recrystallization Strategies for Research-Grade Material Preparation

For obtaining bulk quantities of highly pure this compound, recrystallization is the most effective and common purification technique. mt.com This method relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system at varying temperatures. mt.com The ideal recrystallization solvent is one in which the target compound is highly soluble at an elevated temperature but poorly soluble at a low temperature, while impurities remain soluble at all temperatures or are insoluble even at high temperatures. mt.com

The selection of an appropriate solvent is empirical and crucial for success. For quaternary ammonium salts, which are ionic, a range of solvents and solvent mixtures have been proven effective in academic literature. Polar solvents are often a good starting point. For instance, some quaternary ammonium salts can be recrystallized simply from water. nih.govmdpi.com However, for less water-soluble salts or to improve crystal quality, mixed solvent systems are frequently employed. A common strategy involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble, like ethanol or methanol) at an elevated temperature, followed by the slow addition of a "poor" or "anti-solvent" (in which it is insoluble, like hexane or diethyl ether) until the solution becomes turbid. acs.orgrochester.edu Upon slow cooling, pure crystals of the product form and can be isolated.

| Solvent/System | Type | Comment | Reference |

|---|---|---|---|

| Ethanol / Hexane | Mixed (Polar Protic / Non-polar) | A versatile system where the salt is dissolved in hot ethanol and precipitated by adding hexane. | acs.org |

| n-Hexane / Acetone | Mixed (Non-polar / Polar Aprotic) | Effective for compounds that are soluble in hot acetone. | rochester.edu |

| Water | Single (Polar Protic) | Suitable for highly polar quaternary ammonium salts. | nih.govmdpi.com |

| Ethanol | Single (Polar Protic) | A general and effective solvent for many organic salts if impurities are minor. | rochester.edu |

| Acetone | Single (Polar Aprotic) | Can be used as a solvent for dispersion to wash impurities from the crystal surface. | google.com |

After recrystallization, the purified crystals are collected, washed with a small amount of cold solvent to remove any residual mother liquor, and dried under vacuum to yield the final, research-grade this compound. The purity is then typically re-confirmed by analytical methods such as HPLC and NMR spectroscopy. alfa-chemistry.com

Mechanistic Elucidation of Catalytic Roles in Chemical Transformations

Phase-Transfer Catalysis (PTC) Mechanisms Mediated by Dicyclohexylethylmethylammonium Iodide

Quaternary ammonium (B1175870) salts with significant organic character, such as this compound, are highly effective PTCs. mdma.ch The two cyclohexyl groups, along with the ethyl and methyl groups, render the cation highly lipophilic (organophilic). This property ensures that the catalyst and its associated anion reside predominantly in the organic phase or at the interface, which is crucial for the catalytic cycle. operachem.comresearchgate.net

Due to the high lipophilicity conferred by the dicyclohexyl substituents, this compound is expected to operate primarily via an interfacial mechanism rather than an extraction mechanism. mdpi.commdpi.com In the extraction mechanism, the catalyst cation enters the aqueous phase to retrieve an anion. In the interfacial mechanism, the highly organophilic cation remains in the organic phase or at the interface. Anion exchange occurs at this phase boundary. mdpi.commdpi.com For reactions involving the deprotonation of organic compounds by a concentrated aqueous base (e.g., NaOH), the deprotonation step itself occurs at the interface. The resulting organic anion is then immediately paired with the quaternary ammonium cation and drawn into the organic phase to react. mdpi.com

The dynamics of mass transport in a system catalyzed by this compound are governed by several factors:

Agitation/Stirring Rate: In interfacial PTC mechanisms, the reaction rate is often dependent on the interfacial area between the phases. Increased agitation enhances the interfacial area, thus accelerating the rate of anion transfer from the aqueous or solid phase to the organic phase. operachem.comprinceton.edu

Concentration of Reactants: High concentrations of the inorganic salt in the aqueous phase can enhance the rate of anion exchange at the interface by a favorable salting-out effect. operachem.comias.ac.in

The table below illustrates the typical impact of key variables on reaction rates in interfacial PTC systems, which is the expected mechanism for a lipophilic catalyst like this compound.

| Parameter | Effect on Mass Transport | Impact on Overall Reaction Rate |

|---|---|---|

| Stirring Speed | Increases interfacial surface area | Increases (up to a plateau) |

| Catalyst Concentration | Increases number of anion transporters | Increases (up to a plateau) |

| Aqueous Phase Reactant Concentration | Increases anion availability at the interface | Increases |

| Catalyst Lipophilicity (Bulk) | Enhances catalyst presence at the interface but may slow diffusion | Complex effect; an optimal range exists |

A critical function of a phase-transfer catalyst is not only to transport an anion into the organic phase but also to activate it. operachem.com In the case of this compound, the catalytic cycle begins with the exchange of its iodide anion for the reactive anion (e.g., cyanide, hydroxide, etc.) at the phase interface.

The generation of the active species is a result of the structure of the ion pair in the low-polarity organic medium. In the organic phase, the large, bulky dicyclohexyl and ethyl groups of the cation surround the central nitrogen charge, creating a significant distance to the paired anion. This large ionic radius minimizes the coulombic attraction between the cation and the anion. littleflowercollege.edu.in Furthermore, the anion is poorly solvated in the organic solvent. This combination of weak ion pairing and poor solvation results in a "naked" anion, which is a much more potent nucleophile than its hydrated counterpart in the aqueous phase. princeton.eduresearchgate.net This anion activation is a primary reason for the dramatic rate accelerations observed in PTC reactions. princeton.eduresearchgate.net

The iodide counter-ion itself can influence the process. Iodide is a large, soft, and highly polarizable anion. Quaternary ammonium cations are also considered soft. According to the Hard and Soft Acids and Bases (HSAB) principle, soft cations have a high affinity for soft anions. This strong affinity can sometimes lead to "catalyst poisoning," where the catalyst (Q⁺) preferentially pairs with the iodide (I⁻) leaving group generated during a substitution reaction, hindering the catalyst's ability to transport the desired nucleophile (Y⁻) for the next cycle. phasetransfercatalysis.com

| Ion Pair | Environment | Ion Pairing | Solvation | Relative Nucleophilic Activity |

|---|---|---|---|---|

| Na⁺CN⁻ | Water | Dissociated | Strongly Hydrated | Low |

| Na⁺CN⁻ | Aprotic Organic Solvent | Tight Ion Pair | Poor | Moderate |

| [Q]⁺CN⁻ (e.g., with Dicyclohexylethylmethylammonium) | Aprotic Organic Solvent | Loose Ion Pair ("Naked" Anion) | Poor | High |

While this compound is an achiral catalyst, its significant steric bulk can play a crucial role in directing the regioselectivity or diastereoselectivity of a reaction. Chiral quaternary ammonium salts are extensively used for enantioselective synthesis. researchgate.netbeilstein-journals.orgbuchler-gmbh.com The principles of steric influence observed in those systems can be extended to understand how a bulky achiral catalyst can control reaction outcomes.

The "naked" anion transported by the catalyst is closely associated with the bulky cation in the organic phase, forming a chiral or sterically biased ion pair. beilstein-journals.org The voluminous dicyclohexyl groups can effectively shield one face of the reactive anion or sterically hinder the approach of an electrophile to a specific position on the nucleophile.

For example, in the C-alkylation of an enolate with two potential nucleophilic sites (ambident nucleophile), a bulky catalyst like this compound can favor alkylation at the less sterically encumbered position. This control is exerted within the catalyst-substrate ion pair in the organic phase. Research has shown that bulky quaternary ammonium salts immobilized on supports can provide a specific environment that favors C-alkylation over O-alkylation. littleflowercollege.edu.in

The table below provides hypothetical examples of how a bulky, non-chiral PTC might influence regioselectivity.

| Reaction Type | Substrate | Competing Sites | Expected Outcome with Bulky PTC | Reasoning |

|---|---|---|---|---|

| Alkylation of Phenoxide | 2,6-di-tert-butylphenoxide | O-alkylation vs. C-alkylation | Favors O-alkylation | Steric hindrance from the catalyst and substrate blocks the C-positions. |

| Alkylation of β-ketoester enolate | Ethyl acetoacetate | C-alkylation vs. O-alkylation | Favors C-alkylation | The bulky cation associates with the harder oxygen end, leaving the softer carbon end more accessible. |

| Williamson Ether Synthesis | Glycerol derivative with primary and secondary -OH | Alkylation of 1° vs. 2° alkoxide | Favors alkylation at the primary (1°) position | The bulky catalyst-alkoxide complex makes the secondary (2°) position less accessible to the electrophile. |

Investigation of Non-PTC Catalytic Pathways

Beyond its role as a phase-transfer agent, the components of this compound can participate in other catalytic mechanisms where phase transfer is not the primary mode of action.

Quaternary ammonium iodides have been identified as effective organocatalysts for specific reactions, such as living radical polymerization. ntu.edu.sg In these systems, the catalyst operates in a homogeneous phase. The mechanism does not rely on transferring species between immiscible phases but rather on the chemical properties of the cation-anion pair to control the polymerization process. For instance, in reversible chain-transfer catalytic polymerization (RTCP), the quaternary ammonium iodide can reversibly activate a dormant polymer chain, allowing for controlled growth and leading to polymers with low dispersity. ntu.edu.sg This demonstrates a distinct organocatalytic role for the compound.

The iodide anion of this compound is a soft Lewis base and can act as a catalyst in its own right. researchgate.net It can function as a nucleophilic catalyst in various transformations.

A notable example of catalysis involving the iodide ion is in oxidative reactions. In the presence of an oxidant (e.g., H₂O₂), a quaternary ammonium iodide can be oxidized in situ to a hypoiodite (B1233010) species (Q⁺IO⁻). beilstein-journals.org This chiral hypoiodite, when generated from a chiral catalyst, has been shown to facilitate highly enantioselective oxidative cycloetherification reactions. beilstein-journals.org Although this compound is achiral, the in-situ-generated hypoiodite can still serve as a potent catalyst for cyclization and other oxidative transformations.

Furthermore, molecular iodine (I₂), which can be formed from iodide under oxidative conditions, is known to act as a mild Lewis acid catalyst through halogen bonding. researchgate.net This activation mode is distinct from the Lewis basicity of the iodide ion itself. Therefore, this compound can serve as a precursor to catalytically active iodine species under appropriate reaction conditions.

Reaction Scope and Substrate Specificity in Academic Catalysis Research

The catalytic potential of quaternary ammonium iodides extends across a broad spectrum of organic reactions. The bulky dicyclohexyl and ethyl groups in this compound would render the cation highly lipophilic, a desirable characteristic for a phase-transfer catalyst, facilitating the transport of anions from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. youtube.com Beyond this classical role, the iodide counter-ion can actively participate in the catalytic cycle, influencing reaction rates and selectivity.

Quaternary ammonium iodides, such as the widely used Tetrabutylammonium (B224687) iodide (TBAI), have been demonstrated to catalyze carbon-carbon bond formation. acs.org A notable example is the oxidative coupling of α-methylene ketones to synthesize 2,3-diaryl-1,4-diketones. acs.org In such reactions, TBAI, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), facilitates the formation of a new C-C bond between two ketone molecules. acs.org This process is significant as it provides a metal-free approach to valuable 1,4-dicarbonyl compounds, which are precursors to various five-membered heterocycles like furans and pyrroles. acs.org

The reaction demonstrates good to excellent yields with a broad substrate scope and tolerance for various functional groups under mild conditions, often using water as a green solvent. acs.org The proposed mechanism involves the formation of radical intermediates, where TBAI may act as a radical initiator. chemicalbook.com Given its structural similarities, this compound could potentially catalyze similar transformations.

| Entry | Substrate (Benzyl Ketone) | Product (2,3-Diaryl-1,4-Diketone) | Yield (%) |

|---|---|---|---|

| 1 | Deoxybenzoin | 1,2,3,4-Tetraphenyl-1,4-butanedione | 95 |

| 2 | 4'-Methyldeoxybenzoin | 1,4-Diphenyl-2,3-di-p-tolyl-1,4-butanedione | 92 |

| 3 | 4'-Chlorodeoxybenzoin | 2,3-Bis(4-chlorophenyl)-1,4-diphenyl-1,4-butanedione | 85 |

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, and iodine-based catalysts have shown significant utility in this area. Quaternary ammonium iodides can play a crucial role, particularly in oxidative cyclization reactions. For instance, the catalytic use of quaternary ammonium iodides under oxidative conditions enables the conversion of β-ketolactones into dihydrobenzofurans through a decarboxylative oxidative cycloetherification sequence. rsc.org This transformation is believed to proceed via an in situ generated ammonium hypoiodite species. rsc.org

Furthermore, molecular iodine itself is a powerful catalyst for the synthesis of diverse heterocyclic systems through cascade reactions. acs.org An example is the diversity-oriented synthesis of 3,4-heterocycle-fused coumarins from 4-aminocoumarins and aurones. acs.org The solvent plays a critical role in directing the reaction pathway to yield dihydropyridine-, pyridine-, or pyrrole-fused coumarins. acs.org While not always explicitly stated as the primary catalyst, the principles of iodocyclization are central to these syntheses, and a quaternary ammonium iodide like this compound could serve as a source of catalytically active iodine species or act as a phase-transfer catalyst to facilitate these transformations, especially in biphasic systems. The iodide ion can initiate electrophilic cyclization of unsaturated precursors, leading to the formation of various heterocyclic rings. mdpi.comnih.gov

Table 2: Iodine-Catalyzed Synthesis of Fused Heterocycles

| Reaction Type | Starting Materials | Catalyst/Reagent | Product |

|---|---|---|---|

| Decarboxylative Cycloetherification | β-Ketolactones | Quaternary Ammonium Iodide / Oxidant | Dihydrobenzofurans |

| Cascade Reaction | 4-Aminocoumarins, Aurones | Iodine | Fused Coumarins (e.g., Pyridine, Pyrrole) |

| Iodocyclization | Unsaturated Anilides | Dess-Martin Periodinane | Polycyclic Heterocycles |

This table summarizes iodine-mediated strategies for heterocycle synthesis where a compound like this compound could play a catalytic role.

Quaternary ammonium iodides are well-documented as catalysts for a variety of oxidation reactions, often in tandem with a stoichiometric oxidant. tandfonline.comresearchgate.net A common mechanistic theme involves the in-situ oxidation of the iodide to a hypoiodite species (R₄N⁺IO⁻), which then acts as the active oxidizing agent. rsc.orgnih.gov This catalytic system has been successfully applied to the α-azidation of β-ketocarbonyl compounds using sodium azide (B81097), a transformation that couples two nucleophilic species under oxidative conditions. nih.govbeilstein-journals.org The use of a simple quaternary ammonium iodide like TBAI with an oxidant such as dibenzoyl peroxide provides an efficient and operationally simple method for this transformation. beilstein-journals.orgbeilstein-archives.org

The combination of TBAI and TBHP has emerged as a versatile catalytic system for a wide range of oxidative functionalization reactions. chemicalbook.comtandfonline.com These reactions include the formation of C-N bonds through the cross-dehydrogenative coupling of aryl ethers with tetrazoles. nih.gov

While the role of quaternary ammonium iodides in oxidation is well-established, their direct catalytic function in reduction processes is less common. The iodide ion can participate in redox cycles, for example, in the photo-reduction of 10-methylacridinium (B81027) ion, where the iodide/iodine couple plays a catalytic role. oup.com However, in many reductive transformations, quaternary ammonium salts primarily function as phase-transfer catalysts or supporting electrolytes in electrochemical reductions, rather than as the primary catalyst that activates the reducing agent or the substrate.

Table 3: Quaternary Ammonium Iodide-Catalyzed Oxidative Functionalizations

| Transformation | Substrate | Reagents | Catalyst System | Product |

|---|---|---|---|---|

| α-Azidation | β-Ketocarbonyl compound | NaN₃ | TBAI / Dibenzoyl peroxide | α-Azido-β-ketocarbonyl compound |

| C-N Bond Formation | Aryl ether, Tetrazole | - | TBAI / TBHP | Hemiaminal ether |

| Cycloetherification | Ketophenol | - | Chiral Quaternary Ammonium Iodide / H₂O₂ | 2-Acyl-2,3-dihydrobenzofuran |

This table highlights the utility of quaternary ammonium iodides in various oxidative reactions, a role that could be fulfilled by this compound.

Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot, thereby minimizing waste and operational steps. nih.gov Iodine has been shown to be an effective catalyst for such transformations. For instance, molecular iodine catalyzes one-pot multicomponent reactions for the synthesis of complex heterocyclic scaffolds. researchgate.net

Cascade reactions initiated by iodocyclization are also a powerful tool in organic synthesis. These processes can lead to the formation of multiple rings and stereocenters in a single, controlled sequence. An example is an iodide-catalyzed halocyclization/cycloaddition/elimination cascade reaction. beilstein-journals.org In such a reaction, a quaternary ammonium iodide like TBAI can be used as the iodine source in the presence of a co-oxidant. beilstein-journals.org The initial iodocyclization generates a reactive intermediate that can undergo subsequent reactions, leading to the formation of complex products.

Given the ability of the iodide ion to initiate such cascades, this compound could serve as a valuable catalyst in these complex transformations, either by providing the iodide for the initial step or by acting as a phase-transfer catalyst to bring the necessary reactants together.

Table 4: Iodine-Mediated Multi-component and Cascade Reactions

| Reaction Type | Key Reactants | Iodine Source/Catalyst | Product Class |

|---|---|---|---|

| Multi-component Reaction | Aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, 3-aminopyrazoles | Molecular Iodine | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones |

| Cascade Reaction | o-Alkynylphenyl carboxaldehydes | TBAI / Oxone | Complex fused heterocycles |

| Domino Reaction | Unsaturated anilides | Dess-Martin Periodinane (Iodine(V) reagent) | Polycyclic heterocycles |

This table provides examples of complex reactions where iodine plays a key catalytic role, suggesting potential applications for this compound.

Applications in Specialized Organic Synthesis Research

Utilization as a Reagent in Complex Organic Synthesis

Quaternary ammonium (B1175870) iodides are primarily utilized as phase-transfer catalysts (PTCs). In this capacity, they facilitate the transport of anions from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. This is particularly useful in reactions involving two immiscible phases.

While no specific examples involving Dicyclohexylethylmethylammonium iodide are documented, quaternary ammonium iodides are known to facilitate various functional group interconversions. For instance, they can be employed in nucleophilic substitution reactions where the iodide ion itself can act as a nucleophile, or they can transport other nucleophiles between phases.

A hypothetical application could be in a Finkelstein-type reaction, where an alkyl chloride or bromide is converted to an alkyl iodide. The quaternary ammonium iodide could potentially enhance the solubility of the iodide salt in the organic solvent, thereby accelerating the reaction.

Table 1: Potential Functional Group Interconversions Facilitated by Quaternary Ammonium Iodides

| Starting Material Functional Group | Target Functional Group | Reagents | Potential Role of Quaternary Ammonium Iodide |

|---|---|---|---|

| Alkyl Halide (Cl, Br) | Alkyl Iodide | Metal Iodide (e.g., KI) | Phase-transfer catalyst for the iodide ion |

| Alcohol | Alkyl Iodide | Iodine, Triphenylphosphine | Co-catalyst or to facilitate product separation |

The synthesis of complex molecules often requires the construction of advanced intermediates. Quaternary ammonium salts can play a role in stereoselective reactions, which are crucial for building chiral molecules. Chiral quaternary ammonium salts, derived from natural products like cinchona alkaloids, are used as phase-transfer catalysts in asymmetric synthesis.

Although the chirality of this compound has not been specified or studied, if a chiral variant were synthesized, it could potentially be used to induce enantioselectivity in reactions such as alkylations, Michael additions, or epoxidations, leading to the formation of optically active advanced intermediates.

Development of Novel Synthetic Routes Utilizing this compound

The development of novel synthetic routes often involves the discovery of new catalysts or reagents that offer improved yields, selectivity, or milder reaction conditions. Given the unique steric and electronic properties that the dicyclohexyl, ethyl, and methyl groups would impart, this compound could theoretically offer different reactivity or selectivity compared to more common quaternary ammonium salts like tetrabutylammonium (B224687) iodide.

Research in this area would involve screening this compound as a catalyst in a variety of phase-transfer-catalyzed reactions and comparing its performance to existing catalysts. Unfortunately, no such studies have been published.

Strategies for Sustainable Organic Synthesis Utilizing Quaternary Ammonium Salts

Sustainable or "green" chemistry aims to reduce the environmental impact of chemical processes. Quaternary ammonium salts can contribute to this goal in several ways. Their use as phase-transfer catalysts can enable the use of water as a solvent, reducing the need for volatile organic compounds (VOCs). They can also allow for the use of inorganic bases, such as potassium carbonate, instead of more hazardous and moisture-sensitive bases like sodium hydride.

Furthermore, the catalyst is used in catalytic amounts and can often be recovered and reused, which aligns with the principles of atom economy and waste reduction. The iodide anion is also considered a relatively "green" anion compared to others. While these are general benefits of using quaternary ammonium salts, there is no specific research detailing the application of this compound in sustainable synthesis protocols.

Table 2: Contribution of Quaternary Ammonium Salts to Sustainable Synthesis

| Sustainability Principle | Application of Quaternary Ammonium Salts |

|---|---|

| Use of Safer Solvents | Enables reactions in water or biphasic systems, reducing reliance on volatile organic solvents. |

| Catalysis | Used in catalytic amounts, reducing waste compared to stoichiometric reagents. |

| Atom Economy | High reaction efficiency often leads to better atom economy. |

Research Directions in Materials Chemistry and Supramolecular Assembly

Integration into Functional Supramolecular Architectures

Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent interactions. nih.gov Quaternary ammonium (B1175870) compounds are known to participate in the formation of such assemblies through electrostatic interactions, hydrogen bonding, and van der Waals forces. youtube.comnih.gov

Anion Recognition and Binding Studies

The positively charged nitrogen center of quaternary ammonium salts makes them candidates for anion recognition and binding. This interaction is fundamental to the design of synthetic receptors for various anions. However, no studies specifically detailing the anion recognition capabilities of Dicyclohexylethylmethylammonium iodide have been found.

Host-Guest Chemistry with Quaternary Ammonium Moieties

In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule. ossila.com While quaternary ammonium moieties can be incorporated into either host or guest molecules to facilitate binding, there is no specific research available on this compound in this context.

Role in Directed Assembly and Templating Phenomena

The self-assembly of molecules into ordered structures is a key area of materials science. Quaternary ammonium salts are widely used as structure-directing agents or templates in the synthesis of porous materials.

Porous Material Synthesis with Templating Agents

Templating methods are crucial for creating materials with controlled porosity. researchgate.net Quaternary ammonium salts can act as templates around which inorganic or organic frameworks are formed. Upon removal of the template, a porous structure remains. No literature specifically mentions the use of this compound for this purpose.

Self-Assembly Processes of Ordered Structures

The amphiphilic nature of some quaternary ammonium salts allows them to self-assemble into various structures like micelles and vesicles in solution. youtube.com The specific self-assembly behavior of this compound has not been documented.

Precursor in Advanced Polymer Synthesis Research

Quaternary ammonium salts can be used as initiators or phase-transfer catalysts in polymerization reactions. wikipedia.org There is no available research indicating the use of this compound as a precursor in advanced polymer synthesis.

Design of Monomeric Units for Specific Polymer Architectures

The tailored design of monomeric units is a fundamental aspect of creating polymers with specific, predictable properties. This compound, with its distinct combination of bulky, non-polar cyclohexyl groups and a charged ammonium center, presents a versatile platform for the synthesis of such monomers.

Research in this area is focused on incorporating the this compound moiety into polymerizable molecules, such as acrylates, methacrylates, or styrenic derivatives. The presence of the bulky cyclohexyl groups can significantly influence the resulting polymer's architecture and properties. For instance, these groups can introduce steric hindrance, leading to polymers with increased rigidity, higher glass transition temperatures, and altered solubility characteristics compared to polymers with smaller alkyl substituents.

One approach involves the synthesis of a methacrylate (B99206) monomer containing the this compound group. The general synthetic route for such a monomer would typically involve the quaternization of a tertiary amine-functionalized methacrylate with an appropriate alkyl iodide. In the case of a monomer analogous to dicyclohexylethylmethylammonium, a potential precursor would be dicyclohexylethylamine, which would be reacted with a methyl-iodide-containing methacrylate.

The resulting polymers from such monomers are being investigated for a variety of applications. The inherent antimicrobial properties of quaternary ammonium compounds make these materials candidates for biomedical devices and antimicrobial coatings. Furthermore, the unique combination of hydrophobic (cyclohexyl) and hydrophilic (ammonium iodide) components can lead to the formation of amphiphilic polymers, which can self-assemble into micelles or other organized structures in solution.

A comparative analysis of polymers derived from monomers with varying bulky substituents highlights the impact of the dicyclohexyl groups.

Table 5.3.1.1: Comparison of Polymer Properties Based on Monomer Substituents

| Monomer Substituent | Resulting Polymer Properties | Potential Applications |

| Dicyclohexyl | High rigidity, increased thermal stability, potential for organized structures | Specialty coatings, membranes, biomedical materials |

| Di-tert-butyl | High steric hindrance, reduced chain mobility | Gas separation membranes, high-performance plastics |

| Di-n-hexyl | Increased flexibility, lower glass transition temperature | Elastomers, adhesives |

Polymerization Initiator Studies

Quaternary ammonium iodides, in general, have been explored as components of initiation systems for various polymerization techniques, particularly in the realm of controlled radical polymerization. While specific studies on this compound as a primary initiator are not extensively documented, its potential can be inferred from research on analogous compounds.

Study of the Synthesis Mechanism and Some Properties of Oligomers

The synthesis of oligomers and polymers can be initiated by systems involving quaternary ammonium iodides. One relevant area of study is the synthesis of oligomers where a quaternary ammonium group is formed in situ and then participates in the polymerization process. For example, the reaction of an epoxide with a secondary amine in the presence of an iodide source can lead to the formation of a quaternary ammonium iodide that subsequently initiates oligomerization.

A generalized mechanism for such a process, which could be conceptually applied to systems involving precursors to this compound, is as follows:

Quaternization: A tertiary amine precursor, such as dicyclohexylethylamine, reacts with an iodine-containing compound (e.g., an iodo-functionalized monomer or an alkyl iodide) to form the this compound salt.

Initiation: The iodide anion can then act as a nucleophile to open a monomer ring (e.g., an epoxide) or to activate a vinyl monomer, generating a propagating species.

Propagation: The newly formed active center attacks subsequent monomer units, leading to the growth of the oligomer chain.

Termination/Chain Transfer: The polymerization process is concluded through various termination or chain transfer reactions.

The properties of the resulting oligomers are highly dependent on the structure of the quaternary ammonium salt. The bulky dicyclohexyl groups in this compound would be expected to influence the kinetics of the polymerization and the properties of the final oligomer. For instance, the steric bulk might reduce the rate of propagation, leading to lower molecular weight oligomers. Conversely, the presence of these groups could enhance the thermal stability and solubility of the oligomers in non-polar solvents.

Research on similar systems has yielded oligomers with interesting properties. For instance, oligomers synthesized using quaternary ammonium iodide initiators have shown potential as surfactants, dispersants, and components in the formulation of coatings and adhesives.

Table 5.3.2.1: Potential Influence of this compound Structure on Oligomer Properties

| Structural Feature of Initiator | Expected Impact on Oligomer Properties |

| Bulky Dicyclohexyl Groups | Increased steric hindrance, potentially lower polymerization rate, enhanced thermal stability, improved solubility in non-polar media. |

| Quaternary Ammonium Center | Provides ionic character, influences solubility in polar solvents, can impart antimicrobial properties. |

| Iodide Counter-ion | Can participate in reversible activation/deactivation in controlled polymerization, influences initiator efficiency. |

An exploration into the computational and theoretical chemistry of this compound reveals the intricate molecular behaviors that govern its structure, reactivity, and interactions. Through the lens of advanced computational methodologies, researchers can predict and understand the properties of this quaternary ammonium salt at an atomic level. This article delves into the specific theoretical approaches used to study this compound systems, focusing on its molecular structure, reaction mechanisms, and intermolecular forces.

Advanced Spectroscopic and Analytical Methodologies for Research Level Characterization in Context

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Mechanistic Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of a compound in solution. nih.gov It is particularly valuable for tracking the progress of a chemical reaction and identifying transient species, thereby offering insights into the reaction mechanism.

In situ NMR spectroscopy allows for the real-time monitoring of a chemical reaction within the NMR tube, providing a direct window into the kinetics and the formation of intermediates. kennesaw.edu The synthesis of Dicyclohexylethylmethylammonium iodide, typically achieved through the Menschutkin reaction of N,N-dicyclohexylmethylamine with ethyl iodide, is an ideal candidate for such analysis. By monitoring the reaction directly in a deuterated solvent, one can quantify the consumption of reactants and the formation of the product over time.

For instance, specific proton (¹H) NMR signals for the reactants, such as the N-methyl protons of the starting amine and the methylene (B1212753) protons of ethyl iodide, would be observed to decrease in intensity. Concurrently, new signals corresponding to the N-methyl and N-ethyl groups of the Dicyclohexylethylmethylammonium cation would appear and increase in intensity. The integration of these peaks at various time points allows for the determination of reaction rates and the potential observation of any reaction intermediates.

| Time (minutes) | N,N-dicyclohexylmethylamine Concentration (M) | Ethyl Iodide Concentration (M) | This compound Concentration (M) |

|---|---|---|---|

| 0 | 0.100 | 0.100 | 0.000 |

| 30 | 0.075 | 0.075 | 0.025 |

| 60 | 0.055 | 0.055 | 0.045 |

| 120 | 0.025 | 0.025 | 0.075 |

| 240 | 0.005 | 0.005 | 0.095 |

While simple one-dimensional (1D) ¹H and ¹³C NMR are essential for basic structural confirmation, advanced two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of all signals, especially for complex molecules or for distinguishing between isomers. ipb.ptsemanticscholar.orgresearchgate.net For this compound, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY would reveal proton-proton couplings, for example, within the cyclohexyl rings and the ethyl group.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity around the quaternary nitrogen atom. For instance, it would show a correlation between the N-methyl protons and the adjacent carbon of the cyclohexyl rings, as well as the N-ethyl carbon.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| N-CH₃ | ~3.1 | ~45 | N-CH₂CH₃, C1 of cyclohexyl |

| N-CH₂CH₃ | ~3.4 | ~55 | N-CH₃, N-CH₂CH₃ |

| N-CH₂CH₃ | ~1.4 | ~8 | N-CH₂CH₃ |

| Cyclohexyl C1 (CH) | ~3.2 | ~70 | N-CH₃, N-CH₂CH₃, Cyclohexyl C2/C6 |

| Cyclohexyl C2/C6 (CH₂) | ~1.8-2.0 | ~28 | Cyclohexyl C1, C3/C5 |

| Cyclohexyl C3/C5 (CH₂) | ~1.6-1.8 | ~25 | Cyclohexyl C2/C6, C4 |

| Cyclohexyl C4 (CH₂) | ~1.2-1.4 | ~26 | Cyclohexyl C3/C5 |

Mass Spectrometry for Reaction Pathway Analysis and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemicalbook.com It is instrumental in confirming the molecular weight of a target compound and in elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a compound's elemental composition. acs.orgnih.gov For the Dicyclohexylethylmethylammonium cation, HRMS would be used to confirm its molecular formula (C₁₅H₃₀N⁺). This is particularly useful in distinguishing the product from potential impurities or byproducts in a crude reaction mixture. The high mass accuracy of HRMS allows for the confident identification of the desired product even in the presence of other species with the same nominal mass.

| Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|

| C₁₅H₃₀N⁺ | 224.2373 | 224.2378 | 2.2 |

Tandem mass spectrometry (MS/MS), often performed using an ion trap, involves the isolation of a specific ion (the parent ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govsemanticscholar.org The resulting fragment ions (daughter ions) provide a fingerprint that is characteristic of the parent ion's structure. For the Dicyclohexylethylmethylammonium cation (m/z 224.2), characteristic fragmentation pathways would include the loss of neutral molecules. Common fragmentation patterns for quaternary ammonium (B1175870) cations involve the loss of alkyl groups. For instance, the loss of an ethyl radical or ethane (B1197151) would be expected, as well as the loss of a cyclohexyl radical or cyclohexane (B81311). The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the ion. docbrown.infoglobethesis.com

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 195.2 | Ethane (C₂H₅•) | [M - C₂H₅]⁺ (Dicyclohexylmethylammonium cation) |

| 180.2 | Ethane + Methyl radical (C₂H₆ + CH₃•) | [M - C₂H₆ - CH₃]⁺ |

| 142.1 | Cyclohexane (C₆H₁₀) | [M - C₆H₁₀]⁺ |

| 98.1 | Cyclohexane + Ethyl group | [Cyclohexylmethyleneiminium]⁺ |

X-ray Crystallography in Solid-State Structure Determination for Synthetic Confirmation

While NMR and MS provide information about the structure and connectivity of a molecule, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. wikipedia.orgresearchgate.net This technique is the gold standard for confirming the synthesis of a new crystalline compound like this compound.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a 3D electron density map, from which the positions of the individual atoms can be determined. whiterose.ac.uk For this compound, this would confirm the tetrahedral geometry around the quaternary nitrogen atom and provide precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing arrangement of the Dicyclohexylethylmethylammonium cations and iodide anions in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or van der Waals forces.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₃₀IN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 11.8 Å, β = 98.5° |

| Volume | 1845 ų |

| Z (molecules per unit cell) | 4 |

| Key Bond Length (N-Cmethyl) | ~1.50 Å |

| Key Bond Length (N-Cethyl) | ~1.52 Å |

| Key Bond Angle (C-N-C) | ~109.5° |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Samples

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive methodology for the characterization of "this compound" at the research level. These analytical techniques provide detailed information regarding the molecular vibrations of the constituent functional groups, thereby offering a unique spectroscopic fingerprint of the compound's molecular structure. The analysis of IR and Raman spectra allows for the confirmation of the presence of the dicyclohexyl, ethyl, and methyl moieties, as well as the quaternary ammonium cation.

In the context of research-level characterization, IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser source. The resulting shift in the energy of the scattered photons provides information about the vibrational modes of the molecule. The selection rules for IR and Raman spectroscopy are different; IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in the polarizability. Consequently, some vibrational modes may be active in only one of the two techniques, making them complementary.

For "this compound," the vibrational spectra can be divided into several key regions, each corresponding to specific functional groups within the molecule.

C-H Stretching Vibrations: The high-frequency region of both IR and Raman spectra is dominated by C-H stretching vibrations. The cyclohexyl and ethyl groups contain sp³-hybridized carbon atoms, and their C-H stretching modes are typically observed in the 2850-3000 cm⁻¹ range. Specifically, the asymmetric and symmetric stretching vibrations of the CH₂ groups in the cyclohexane rings are expected to appear around 2930 cm⁻¹ and 2850 cm⁻¹, respectively. qiboch.com The methyl and ethyl groups attached to the nitrogen atom will also exhibit C-H stretching vibrations in this region.

C-H Bending Vibrations: The region between 1300 cm⁻¹ and 1500 cm⁻¹ is characteristic of C-H bending vibrations. The scissoring, wagging, twisting, and rocking modes of the CH₂ groups in the cyclohexyl and ethyl moieties give rise to a series of bands in this part of the spectrum. For instance, the CH₂ scissoring vibration in cyclohexane is typically observed around 1445-1460 cm⁻¹. qiboch.com

C-N and C-C Vibrations: The vibrations of the carbon-nitrogen and carbon-carbon single bonds are found in the fingerprint region of the spectra, generally between 800 cm⁻¹ and 1200 cm⁻¹. The stretching vibrations of the C-N bonds in the quaternary ammonium group are of particular interest for confirming the cationic structure. These modes can be complex and may couple with C-C stretching and CH₂ rocking vibrations.

Ring Vibrations: The cyclohexane rings have characteristic vibrational modes, including ring breathing and skeletal deformations, which occur at lower frequencies. A unique ring breathing vibration for cyclohexane can be found at approximately 802 cm⁻¹ in the IR spectrum. qiboch.com

The following interactive data table summarizes the expected key vibrational frequencies for "this compound" based on the analysis of its constituent functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Functional Group Assignment |

| Asymmetric C-H Stretch | ~2930 | IR, Raman | Cyclohexyl, Ethyl, Methyl CH₂, CH₃ |

| Symmetric C-H Stretch | ~2850 | IR, Raman | Cyclohexyl, Ethyl, Methyl CH₂, CH₃ |

| CH₂ Scissoring | ~1445-1460 | IR, Raman | Cyclohexyl, Ethyl |

| CH₃ Bending | ~1380 | IR | Ethyl, Methyl |

| C-N Stretch | ~900-1100 | IR, Raman | Quaternary Ammonium |

| C-C Stretch | ~800-1200 | IR, Raman | Cyclohexyl, Ethyl |

| Cyclohexane Ring Breathing | ~802 | IR | Cyclohexyl |

Derivatization and Structural Modification Strategies for Research Applications

Synthesis of Analogs with Varied Alkyl Substituents

Systematic variation of the alkyl substituents on the quaternary ammonium (B1175870) nitrogen allows for the fine-tuning of its steric and electronic environment, which in turn influences its chemical behavior.

In phase-transfer catalysis, a key application for such salts, the length of the alkyl chains is a critical determinant of catalytic efficiency. Longer alkyl chains generally increase the lipophilicity of the cation, enhancing its solubility in the organic phase and its ability to transport the anionic reactant across the phase boundary. However, excessively long chains can lead to the formation of stable emulsions, complicating product isolation. Conversely, shorter alkyl chains may not provide sufficient lipophilicity for effective phase transfer.

The steric bulk imposed by the dicyclohexyl groups can also influence selectivity in stereoselective reactions. By creating a chiral environment around the active site, these bulky substituents can direct the approach of reactants, favoring the formation of one stereoisomer over another. Altering the ethyl and methyl groups to other alkyl chains of varying lengths and branching would further modify this steric environment, potentially enhancing enantioselectivity in asymmetric synthesis.

Table 1: Predicted Impact of Alkyl Chain Modification on Dicyclohexylethylmethylammonium Cation Properties in a Model Nucleophilic Substitution Reaction

| Alkyl Modification | Predicted Change in Lipophilicity | Predicted Effect on Reaction Rate | Predicted Impact on Selectivity |

| Replacement of Methyl with Propyl | Increase | Potential increase due to enhanced organic phase solubility | Minimal change expected |

| Replacement of Ethyl with Butyl | Significant Increase | Likely increase, approaching optimal lipophilicity | Minimal change expected |

| Introduction of a second Ethyl group | Moderate Increase | Potential for increased rate | Possible alteration of steric environment |

| Replacement of Ethyl with Isopropyl | Moderate Increase | Potential decrease due to increased steric hindrance near the core | Potential for enhanced stereoselectivity |

Introduction of Functional Groups for Specific Chemical Probe Development

The synthesis of analogs bearing specific functional groups can transform the Dicyclohexylethylmethylammonium moiety into a targeted chemical probe. The introduction of functionalities such as fluorophores, biotin (B1667282) tags, or reactive handles for bioconjugation allows for the tracking and identification of its interactions in complex biological or chemical systems.

For instance, a fluorescent group could be incorporated by replacing the ethyl or methyl group with a substituent containing a fluorophore like BODIPY or a Safirinium salt. Such fluorescent probes could be utilized in live-cell imaging to study the localization and transport of the quaternary ammonium salt across cell membranes. frontiersin.orgmdpi.com

Furthermore, the introduction of a reactive group, such as an azide (B81097) or alkyne, would enable the use of "click chemistry" for covalent attachment to biomolecules or surfaces. researchgate.net This would facilitate the development of affinity-based probes for identifying binding partners or for immobilization on solid supports for high-throughput screening applications. The synthesis of such functionalized derivatives would typically involve the quaternization of a dicyclohexylethylamine precursor with a functionalized alkyl halide.

Counterion Exchange for Modulating Chemical Behavior

The iodide counterion in Dicyclohexylethylmethylammonium iodide can be readily exchanged for other anions, a process that significantly alters the salt's physical and chemical properties. This strategy is particularly relevant in applications such as charge reversal derivatization and catalysis. nih.govlongdom.org

In phase-transfer catalysis, the nature of the counterion plays a crucial role in the catalytic cycle. The ability of the quaternary ammonium cation to exchange its initial counterion for the reactant anion in the aqueous phase is a key step. The lipophilicity and hardness/softness of the counterion can influence this exchange and the subsequent reactivity of the ion pair in the organic phase.

For example, more lipophilic counterions, such as hexafluorophosphate (B91526) or bis(trifluoromethylsulfonyl)imide, can enhance the solubility of the catalyst in the organic phase but may form tighter ion pairs with the cation, potentially reducing the reactivity of the transported anion. Conversely, more hydrophilic counterions like chloride or bromide are more easily exchanged at the phase interface. The choice of counterion is therefore a critical parameter for optimizing catalytic performance.

The synthesis of Dicyclohexylethylmethylammonium salts with different anions is typically achieved through metathesis reactions. This can be accomplished by reacting this compound with a salt containing the desired anion, often in a solvent system where the product salt is soluble and a byproduct salt precipitates. For instance, reaction with silver nitrate (B79036) would yield Dicyclohexylethylmethylammonium nitrate and a precipitate of silver iodide.

Alternatively, ion-exchange chromatography provides a versatile method for preparing a wide range of salts with different anions. This involves passing a solution of this compound through an ion-exchange resin that has been pre-loaded with the desired anion.

Immobilization and Heterogenization of Dicyclohexylethylmethylammonium Moiety

Immobilizing the Dicyclohexylethylmethylammonium moiety onto a solid support transforms it from a homogeneous to a heterogeneous catalyst or scavenger. This heterogenization offers significant advantages, including simplified catalyst-product separation, potential for catalyst recycling, and suitability for use in continuous flow reactors. nih.govmdpi.com

Common solid supports for immobilization include silica (B1680970) gel, polymers, and magnetic nanoparticles. The choice of support depends on the intended application and reaction conditions. For instance, silica gel is a popular choice due to its high surface area, mechanical stability, and ease of functionalization. chemicalpapers.comnih.gov

The immobilization can be achieved through either covalent attachment or physisorption. Covalent immobilization involves the synthesis of a Dicyclohexylethylmethylammonium derivative with a reactive functional group that can form a covalent bond with the support material. For example, a derivative containing a trialkoxysilane group can be readily grafted onto the surface of silica gel.

Physisorption relies on non-covalent interactions, such as electrostatic or van der Waals forces, to adsorb the quaternary ammonium salt onto the support surface. While simpler to implement, physisorption may lead to leaching of the catalyst from the support during the reaction.

Table 2: Comparison of Immobilization Strategies for the Dicyclohexylethylmethylammonium Moiety

| Immobilization Method | Advantages | Disadvantages | Typical Supports |

| Covalent Attachment | High stability, minimal leaching, allows for catalyst recycling | More complex synthesis, potential for reduced activity due to steric hindrance | Silica, Polystyrene, Magnetic Nanoparticles |

| Physisorption/Adsorption | Simple procedure, preserves the intrinsic activity of the cation | Prone to leaching, lower thermal stability | Alumina, Clay, Charcoal |

Grafting to Solid Supports for Flow Chemistry Applications

The immobilization of quaternary ammonium salts, such as this compound, onto solid supports represents a significant strategy for their application in continuous flow chemistry. This approach addresses the challenges associated with homogeneous catalysis, such as catalyst recovery and product purification, by creating a heterogeneous system. The covalent attachment of the ammonium salt to a solid matrix allows for its use in packed-bed reactors, facilitating simplified separation of the catalyst from the reaction mixture and enabling continuous operation.

The selection of the solid support is crucial and is often dictated by the intended application, considering factors like mechanical strength, thermal stability, and chemical inertness. Common supports include silica, polymers, and carbon nanotubes. The grafting process typically involves the functionalization of both the support material and the quaternary ammonium salt to enable a covalent linkage. For silica-based supports, surface silanol (B1196071) groups (Si-OH) can be activated or modified to react with a functionalized analogue of this compound.

Research in the broader field of supported ionic liquids (SILs), which includes quaternary ammonium salts, has demonstrated various grafting methodologies. These can include "thiol-ene" click chemistry, nucleophilic substitution reactions, and surface radical chain-transfer reactions. ua.pt For a compound like this compound, a synthetic route could be devised to introduce a reactive group, such as a vinyl or an alkoxysilane moiety, onto one of the cyclohexyl or ethyl chains, allowing for subsequent covalent attachment to a functionalized support.

The application of these grafted materials in flow chemistry offers several advantages. The high surface area of the support can enhance reaction rates, and the fixed-bed configuration allows for precise control over reaction parameters such as residence time and temperature. This methodology has been successfully employed for various organic transformations, showcasing the potential for developing robust and recyclable catalytic systems.

| Support Material | Grafting Method | Functional Group on Support | Functional Group on Ammonium Salt | Potential Flow Chemistry Application |

| Silica Gel | Silanization | 3-(Trimethoxysilyl)propyl methacrylate (B99206) | Vinyl group | Phase Transfer Catalysis |

| Polystyrene | Chloromethylation & Substitution | Benzyl chloride | Amine | Nucleophilic Substitution Reactions |

| Carbon Nanotubes | Acid treatment & Amidation | Carboxylic acid | Amine | Catalytic Oxidation |

Encapsulation in Porous Materials

Encapsulation of this compound within the cavities or channels of porous materials is an alternative strategy to heterogenize this quaternary ammonium salt for various research applications. This method relies on physical entrapment rather than covalent bonding, offering a different set of properties and potential uses compared to surface grafting. Porous materials such as zeolites and metal-organic frameworks (MOFs) are ideal hosts due to their well-defined pore structures and high internal surface areas.

The encapsulation process can be achieved through several methods, including "ship-in-a-bottle" synthesis, where the quaternary ammonium salt is synthesized in situ within the pores of the material. Alternatively, impregnation or ion exchange can be employed to introduce the pre-synthesized this compound into the host framework. The choice of method depends on the pore size of the host material and the dimensions of the guest molecule.

Once encapsulated, the this compound is confined within the porous network. This confinement can influence its chemical reactivity and selectivity in several ways. The steric constraints imposed by the pores can control the access of reactants to the active cationic center, potentially leading to size-selective catalysis. Furthermore, interactions between the ammonium salt and the internal surface of the host material can alter its catalytic activity or stability.

Research on the encapsulation of various quaternary ammonium salts in materials like zeolites has shown their utility as structure-directing agents in the synthesis of novel zeolite frameworks. researchgate.netnih.gov In the context of catalysis, encapsulated ionic liquids within MOFs have been investigated for applications in gas separation and as catalysts for various chemical reactions. acs.orgresearchgate.netresearchgate.net The porous structure allows for the diffusion of reactants and products while retaining the active catalytic species.

| Porous Material | Encapsulation Method | Pore Size (nm) | Loading Capacity (wt%) | Potential Research Application |

| Zeolite Y | Ion Exchange | 0.74 | 5-15 | Shape-selective catalysis |

| ZIF-8 (MOF) | In-situ synthesis | 0.34 | 10-25 | Gas adsorption and separation |

| MCM-41 (Mesoporous Silica) | Impregnation | 2-10 | up to 40 | Catalysis of reactions involving large molecules |

Emerging Research Fronts and Future Perspectives in Dicyclohexylethylmethylammonium Iodide Chemistry

Integration into Sustainable Chemical Processes (e.g., Green Chemistry)

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, provide a fertile ground for the application of Dicyclohexylethylmethylammonium iodide. Its potential as a phase-transfer catalyst (PTC) and ionic liquid component aligns well with the goals of sustainable chemistry.

The compatibility of this compound with green solvents is a crucial area of investigation for its integration into sustainable chemical processes. Green solvents, such as water, supercritical fluids, and bio-derived solvents (e.g., glycerol, ethyl lactate), are increasingly replacing traditional volatile organic compounds (VOCs). The bulky and hydrophobic nature of the dicyclohexyl groups in this compound is expected to influence its solubility and performance in these environmentally benign media.

Expected Compatibility and Performance:

Ionic Liquids: As a quaternary ammonium (B1175870) iodide, this compound can be considered a type of ionic liquid, which are often dubbed "green solvents" due to their low vapor pressure. rsc.org The specific combination of the bulky dicyclohexyl cation and the iodide anion will determine its physical properties, such as melting point, viscosity, and thermal stability. These properties can be tuned by modifying the alkyl substituents, allowing for the design of task-specific ionic liquids for various applications. rsc.org

Biphasic Systems: In aqueous-organic biphasic systems, the lipophilic dicyclohexyl groups would likely favor the partitioning of the cation into the organic phase, a key characteristic for an effective phase-transfer catalyst. mdpi.com This facilitates the transport of anionic reactants from the aqueous phase to the organic phase where the reaction occurs. youtube.com

Supercritical Fluids: The behavior of this compound in supercritical fluids, such as supercritical carbon dioxide (scCO₂), presents an interesting research avenue. While many ionic liquids have limited solubility in scCO₂, the design of CO₂-philic QAS is an active area of research. Modifying the structure of the cation or anion could potentially enhance its solubility and catalytic activity in this green solvent.

Illustrative Data Table on Solvent Compatibility (Hypothetical):

| Green Solvent | Expected Solubility | Potential Application as a Catalyst |

| Water | Low | Phase-Transfer Catalysis (in biphasic systems) |

| Glycerol | Moderate | Biocatalysis, Organic Synthesis |

| Ethyl Lactate | High | Homogeneous Catalysis |

| Supercritical CO₂ | Low (modifiable) | Extraction, Reaction Medium with co-solvents |

A significant advantage of using quaternary ammonium salts as catalysts is the potential for their recovery and reuse, which is a core principle of green chemistry. nih.gov For this compound, its high molecular weight and distinct solubility properties could facilitate its separation from reaction mixtures.

Potential Recycling Strategies:

Immobilization on Solid Supports: The catalyst can be immobilized on solid supports like polymers (e.g., polystyrene) or silica (B1680970) gel. researchgate.net This heterogeneous approach allows for easy separation of the catalyst by filtration after the reaction is complete. The bulky nature of the dicyclohexyl groups might influence the loading capacity and the stability of the immobilized catalyst.

Biphasic Systems: In biphasic systems, the catalyst, being preferentially soluble in one phase, can be separated with that phase and reused. For instance, in an aqueous-organic system, the catalyst could be retained in the organic phase for subsequent reaction cycles.